molecular formula C27H29N3O3 B2831671 1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894009-08-6

1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2831671
CAS No.: 894009-08-6
M. Wt: 443.547
InChI Key: PQEBBXCMZZKYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound with a unique structure that includes a urea moiety, a pyrrolidinone ring, and aromatic benzyl and ethoxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a ketone under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Formation of the Urea Moiety: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a carbodiimide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be formed by reacting with halogens under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (amines, alcohols)

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and halogenated aromatic compounds.

Scientific Research Applications

1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
  • 1,1-Dibenzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea
  • 1,1-Dibenzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Uniqueness

1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1,1-dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-2-33-25-15-13-24(14-16-25)30-20-23(17-26(30)31)28-27(32)29(18-21-9-5-3-6-10-21)19-22-11-7-4-8-12-22/h3-16,23H,2,17-20H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEBBXCMZZKYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.